Kocurin - 1374772-61-8

Kocurin

Catalog Number: EVT-1763458
CAS Number: 1374772-61-8
Molecular Formula: C69H66N18O13S5
Molecular Weight: 1515.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kocurin is a naturally occurring thiazolyl peptide antibiotic primarily isolated from various species of the bacterial genus Kocuria [, , , ]. These bacteria have been found in diverse environments, including marine sediment, sponges, and soil samples [, , , ]. Kocurin belongs to a family of ribosomally synthesized and post-translationally modified peptides (RiPPs), known for their potent biological activities [, ]. Its significance in scientific research stems from its promising activity against methicillin-resistant Staphylococcus aureus (MRSA) [, , , , , ], a significant threat in clinical settings due to its resistance to multiple antibiotics.

PM181104

  • Compound Description: PM181104 was a thiazolyl peptide initially reported with a different structure. Further investigation revealed that its true structure is identical to Kocurin. []
  • Relevance: PM181104, as initially reported, was structurally related to Kocurin but ultimately proven to be the same compound. [] This highlights the importance of rigorous structural elucidation in natural product chemistry.

Ariakemicin

  • Compound Description: Ariakemicin belongs to the benzoxazole family and exhibits potent antibacterial activity. []
  • Relevance: Like Kocurin, Ariakemicin is a natural product with antibacterial properties. Both were identified during the screening of bacterial strains for novel antimicrobial agents. []

Naphthyridinomycin

  • Compound Description: Naphthyridinomycin is a natural product known for its potent antitumor activity. []
  • Relevance: Similar to Kocurin, Naphthyridinomycin is a bioactive natural product identified during the screening of bacterial strains for novel antimicrobial agents. []

Pumilacidin

  • Compound Description: Pumilacidins are a group of cyclic lipodepsipeptides with potent antifungal activity. []
  • Relevance: Pumilacidins, like Kocurin, represent a class of bioactive natural products with antimicrobial properties. Both were found during the screening of bacterial strains for potential new antimicrobial agents. []

Resistomycin

  • Compound Description: Resistomycin is a natural product with notable antibacterial, antifungal, and antitumor properties. []
  • Relevance: Resistomycin, similar to Kocurin, is a bioactive natural product with diverse biological activities. It was also identified during the screening of bacterial strains for novel antimicrobial agents. []

Surfactin

  • Compound Description: Surfactin is a lipopeptide known for its potent surfactant and antimicrobial activities. []
  • Relevance: Surfactin shares the antimicrobial properties of Kocurin, and both were discovered while exploring bacterial strains for new antimicrobial agents. []

Thiopeptide YM-266183 & YM-266184

  • Compound Description: YM-266183 and YM-266184 are members of the thiopeptide class of antibiotics, known for their activity against Gram-positive bacteria. []
  • Relevance: Kocurin is also a thiopeptide antibiotic, placing it in the same structural family as YM-266183 and YM-266184. These compounds showcase the potential of thiopeptides as sources of new antibiotics. []

Mayamycin

  • Compound Description: Mayamycin is an antibiotic belonging to the thiazolyl peptide class, recognized for its activity against Gram-positive bacteria. []
  • Relevance: Mayamycin and Kocurin share the same structural classification as thiazolyl peptide antibiotics, highlighting the significance of this group in antibiotic development. []

Anthracimycin

  • Compound Description: Anthracimycin belongs to the anthracycline class of antibiotics, exhibiting potent broad-spectrum antibacterial activity. [, ]
  • Relevance: Like Kocurin, Anthracimycin exhibits promising broad-spectrum antibacterial activity, showcasing its potential as a lead for developing new antibiotics. [, ]

Gageotetrins A-C

  • Compound Description: Gageotetrins A-C belong to a novel class of linear lipopeptides with notable broad-spectrum antibacterial properties. []
  • Relevance: Gageotetrins A-C, like Kocurin, are recognized for their promising broad-spectrum antibacterial activity, suggesting their potential as lead compounds for developing new antibiotics. []

Gageomacrolactins 1-3

  • Compound Description: Gageomacrolactins 1-3 represent a new class of 22-membered macrolactams exhibiting significant broad-spectrum antibacterial activity. []
  • Relevance: Like Kocurin, Gageomacrolactins 1-3 display promising broad-spectrum antibacterial activity, suggesting their potential as lead compounds for new antibiotic development. []
Source

Kocurin is produced by the marine bacterium Kocuria palustris, which is part of the Micrococcaceae family. The production of Kocurin occurs during the exponential growth phase of this bacterium, peaking shortly after the establishment of the stationary phase . The biosynthetic pathways for Kocurin involve ribosomal synthesis, which is typical for many peptides in its class .

Classification

Kocurin belongs to the class of non-ribosomal peptides, specifically categorized as a thiazolyl peptide due to the presence of thiazole rings in its structure. This classification is significant as it indicates the compound's potential for diverse biological activities and applications in medicine .

Synthesis Analysis

Methods

The synthesis of Kocurin involves complex biosynthetic pathways typical of non-ribosomal peptide synthetases (NRPS). The primary method for obtaining Kocurin from Kocuria palustris includes culturing the bacterium under specific conditions that favor peptide production. The extraction and purification processes typically employ solvent extraction followed by chromatographic techniques.

Technical Details

The extraction process involves incubating cultures in a nutrient-rich medium, followed by solvent extraction using acetone or methanol. The crude extracts are then concentrated and analyzed using liquid chromatography coupled with mass spectrometry to identify Kocurin and quantify its production levels .

Molecular Structure Analysis

Structure

The molecular formula of Kocurin is C69H66N18O13S5C_{69}H_{66}N_{18}O_{13}S_{5}, with a molecular weight of approximately 1515.37 g/mol. Its structure features multiple amino acids linked through peptide bonds, with specific post-translational modifications contributing to its activity .

Data

Chemical Reactions Analysis

Reactions

Kocurin undergoes various chemical reactions that can alter its structure and functionality. Notably, it can be hydrolyzed under acidic conditions, leading to the release of constituent amino acids. These reactions are critical for understanding how Kocurin interacts with biological systems and its potential applications in therapeutics .

Technical Details

Chemical degradation studies have shown that Kocurin can be subjected to ozonolysis, which helps in identifying specific amino acid residues within its structure. The resulting hydrolysates are analyzed using chromatographic methods to confirm the presence of amino acids such as L-Alanine, L-Proline, and L-Tyrosine .

Mechanism of Action

Process

The mechanism by which Kocurin exerts its antimicrobial effects primarily involves disrupting bacterial cell wall synthesis and function. This disruption leads to cell lysis and ultimately bacterial death, particularly effective against strains resistant to conventional antibiotics like methicillin.

Data

Studies have demonstrated that Kocurin has minimum inhibitory concentration (MIC) values in the submicromolar range against MRSA, indicating potent antibacterial activity .

Physical and Chemical Properties Analysis

Physical Properties

Kocurin appears as a white amorphous solid. It exhibits specific optical rotation values and has distinct ultraviolet absorption characteristics at wavelengths 218 nm, 307 nm, and 349 nm .

Chemical Properties

The compound is soluble in organic solvents such as methanol and chloroform but shows limited solubility in water. Its stability under various pH conditions has been assessed, revealing that it maintains structural integrity across a range of acidic and neutral environments .

Applications

Kocurin's primary application lies in its potential use as an antimicrobial agent in clinical settings. Its efficacy against antibiotic-resistant bacteria makes it a candidate for further development into therapeutic agents aimed at treating infections caused by resistant strains. Additionally, research into its biosynthetic pathways may lead to novel methods for producing similar compounds with enhanced biological activities .

Phylogenetic Origins and Ecological Context of Kocurin-Producing Actinobacteria

Taxonomic Classification of Kocuria palustris in Marine Sponge Symbiont Communities

Kocuria palustris belongs to the family Micrococcaceae within the order Actinomycetales. These Gram-positive, non-motile cocci typically form tetrads and possess cell walls rich in branched-chain fatty acids, particularly anteiso-C15:0 as the dominant component. While traditionally associated with terrestrial habitats (e.g., soil, freshwater), multiple Kocuria species, including K. palustris, K. marina, K. rhizophila, and K. turfanensis, have been consistently isolated from diverse marine sponges across global regions like the Florida Keys, Red Sea, and South China Sea [1] [5] [6]. Within sponge mesohyl matrices, these bacteria represent a minor but significant component of the complex symbiotic microbial consortium. Phylogenetic analysis based on 16S rRNA gene sequences reveals that sponge-associated Kocuria strains, including K. palustris, often cluster closely with terrestrial counterparts (e.g., K. palustris DSM 11925T), suggesting a relatively recent evolutionary transition to the marine symbiotic niche rather than long-term co-evolution [1] [5] [10]. Fatty acid methyl ester (FAME) profiling chemotaxonomically distinguishes Kocuria from the closely related genus Micrococcus within sponges, with Kocuria isolates exhibiting higher proportions of iso-C16:0, C16:0, iso-C17:0 and lower iso-C15:0 compared to Micrococcus [1].

Table 1: Key Taxonomic Features of Sponge-Associated Kocuria palustris

CharacteristicFeature in Sponge-Associated StrainsSignificance
MorphologyGram-positive cocci, tetrad arrangementConsistent with genus definition; facilitates colonization within sponge mesohyl
Dominant Fatty Acidanteiso-C15:0 (12-methyl tetradecanoic acid)Major chemotaxonomic marker; contributes to membrane fluidity in varied environments
Habitat PreferenceMarine sponges (e.g., Siphonochalina sp., Amphimedon spp.)Indicates adaptation to specific host microenvironments
Phylogenetic ClusteringGroups with terrestrial K. palustris type strainsSuggests environmental transition rather than ancient speciation within sponges

Comparative Genomic Analysis of Sponge-Associated Micrococcaceae Strains

Comparative genomics of sponge-derived Micrococcaceae, particularly Kocuria and Micrococcus strains, reveals significant insights into their biosynthetic potential and evolutionary adaptations. A pivotal study screening 44 sponge-derived strains (29 Kocuria spp., 15 Micrococcus spp.) demonstrated a high prevalence of genes encoding polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), the hallmark enzymatic systems for complex secondary metabolite biosynthesis like kocurin [1]. Notably, Kocuria strains exhibited a significantly higher frequency of these biosynthetic genes compared to Micrococcus:

  • PKS-II genes: Detected in 72.4% of Kocuria strains vs. 53.3% of Micrococcus strains.
  • NRPS genes: Present in 48.3% of Kocuria strains vs. only 13.3% of Micrococcus strains.
  • PKS-I genes: Found in 24.1% of Kocuria strains vs. 13.3% of Micrococcus strains [1].

Genome sequencing of specific strains, like Kocuria flava S43 from the sponge Siphonochalina sp., and comparison to its closest terrestrial relative (K. flava HO-9041), identified key genetic adaptations potentially linked to marine symbiosis and metabolite production. These include:

  • Expanded transporter repertoire: Increased numbers of genes encoding ABC transporters, potentially for nutrient scavenging in the sponge microenvironment or metabolite efflux.
  • Osmoprotection systems: Acquisition of genes for aquaporins (water channels) and compatible solute biosynthesis/uptake, crucial for coping with osmotic stress in seawater and sponge tissues [5].
  • Heavy metal resistance: Enrichment in genes conferring resistance to heavy metals (e.g., copper, zinc), potentially detoxifying sponge-derived metals or environmental pollutants concentrated by the filter-feeding host [5].
  • Potassium homeostasis: Enhanced potassium uptake systems (Trk/Kdp), vital for maintaining turgor pressure under changing salinity [5].
  • Symbiosis-specific genes: Identification of the GPP34 (GOLPH3) domain in symbiotic actinobacterial lineages, including some Kocuria. This domain, putatively involved in binding phosphatidylinositol-4-phosphate (PI4P), may enable symbionts to modulate host phagocytosis and establish persistent intracellular niches [8]. Horizontal gene transfer (HGT) appears crucial, as evidenced by the presence of identical NRPS/PKS gene clusters (presumably including the kocurin cluster) in phylogenetically distinct Kocuria isolates from different sponges [1] [9].

Table 2: Biosynthetic Gene Cluster (BGC) Prevalence in Sponge-Derived Micrococcaceae

GenusNo. of Strains Screened% Strains with PKS-I% Strains with PKS-II% Strains with NRPSKey Genomic Adaptations in Marine Strains
Kocuria2924.1%72.4%48.3%Enriched ABC transporters, K+ uptake, heavy metal resistance, GPP34 domain (some), HGT of BGCs
Micrococcus1513.3%53.3%13.3%Lower BGC frequency overall; specific adaptations less pronounced than in Kocuria

Ecological Drivers of Secondary Metabolite Biosynthesis in Marine Sponge Microbiomes

The production of bioactive secondary metabolites like kocurin by sponge-associated Kocuria is fundamentally shaped by ecological pressures within the sponge holobiont. Key drivers include:

  • Chemical Defense for the Host: Sponges are sessile filter-feeders lacking physical escape mechanisms, relying heavily on chemical defenses against predators, pathogens, and fouling organisms. Kocurin, identified as a novel thiazolyl peptide antibiotic with potent activity against clinically relevant methicillin-resistant Staphylococcus aureus (MRSA), exemplifies this defensive role [1]. Its production by symbiotic Kocuria within the sponge mesohyl provides a direct antimicrobial shield, enhancing host survival. This aligns with the broader pattern where a significant proportion (e.g., 47% in one large screening) of cultured sponge bacteria exhibit antimicrobial activities against human pathogens, implying ecological roles in host protection [4] [6].
  • Microbial Competition within the Sponge Niche: The sponge mesohyl represents a densely populated and highly competitive microbial ecosystem. Sponge-associated Kocuria strains frequently show bioactivity against diverse Gram-positive bacteria (e.g., Bacillus subtilis), Gram-negative bacteria (e.g., Acinetobacter baumannii), and fungi (e.g., Candida albicans) [1] [4]. Production of kocurin and other antimicrobials likely confers a competitive advantage to the producing Kocuria strain, helping it secure limited space and nutrients within the complex sponge microbiome. Genomic evidence supports this, showing enrichment in sponge symbionts for genes involved in prokaryotic defense systems (PDSs) like CRISPR-Cas, restriction-modification systems, and toxin-antitoxin modules, alongside antimicrobial BGCs [8].
  • Environmental Stress Response: The sponge internal environment can present stresses like oxidative bursts generated by host cells or associated microbes. Comparative genomics indicates enrichment of genes for superoxide dismutase (SOD) in sponge-associated bacteria, potentially protecting both symbiont and host from reactive oxygen species damage [8]. The metabolic cost of producing complex peptides like kocurin may also be offset under specific nutrient-limited conditions within the sponge, although this requires further investigation.
  • Host-Symbiont Signaling and Integration: While specific signaling pathways inducing kocurin production are unknown, the genomic acquisition of eukaryotic-like protein (ELP) domains (like ANK, TPR, LRR, and GPP34) by sponge symbionts suggests mechanisms for sophisticated host interaction. These domains, potentially acquired via HGT, may facilitate adhesion to host tissues, evasion of host immune responses (e.g., phagocytosis), and potentially modulate host signaling to create a favorable niche for the bacterium, indirectly supporting metabolite production [8] [2]. The persistence of Kocuria strains within specific sponge hosts, evidenced by their recurrent isolation, implies a level of host integration where metabolite production benefits the holobiont stability [1] [6].

Properties

CAS Number

1374772-61-8

Product Name

Kocurin

IUPAC Name

2-[(12S,15R,19S,26S)-19-benzyl-14,21,28-trihydroxy-26-(2-hydroxy-2-iminoethyl)-12-[(4-hydroxyphenyl)methyl]-30-methyl-11-oxo-31-oxa-4,17,24,41-tetrathia-10,13,20,27,37,42,43,44,45,46-decazaoctacyclo[37.2.1.12,5.115,18.122,25.129,32.06,10.033,38]hexatetraconta-1(42),2,5(46),13,18(45),20,22,25(44),27,29,32(43),33(38),34,36,39-pentadecaen-36-yl]-N-[3-hydroxy-3-[(2S)-1-[(2S)-2-[C-hydroxy-N-[3-hydroxy-3-(3-hydroxy-3-iminoprop-1-en-2-yl)iminoprop-1-en-2-yl]carbonimidoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]iminoprop-1-en-2-yl]-1,3-thiazole-4-carboximidic acid

Molecular Formula

C69H66N18O13S5

Molecular Weight

1515.7 g/mol

InChI

InChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50?/m0/s1

InChI Key

WWWYMYPACSXBTM-RNRSDVNXSA-N

SMILES

CC1=C2C(=NC(C3=NC(=CS3)C(=NC(C4=NC(CS4)C(=NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=NC(C)C(=O)N3CCCC3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O

Synonyms

baringolin

Canonical SMILES

CC1=C2C(=NC(C3=NC(=CS3)C(=NC(C4=NC(CS4)C(=NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=NC(C)C(=O)N3CCCC3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O

Isomeric SMILES

CC1=C2C(=N[C@H](C3=NC(=CS3)C(=N[C@H](C4=N[C@@H](CS4)C(=N[C@H](C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=N[C@@H](C)C(=O)N3CCC[C@H]3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O

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